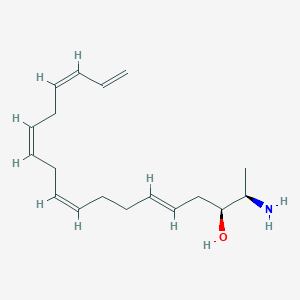![molecular formula C13H17Cl3N2O B3034338 {[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride CAS No. 1585925-22-9](/img/structure/B3034338.png)
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride
Descripción general
Descripción
. This compound is characterized by its molecular structure, which includes a piperidine ring substituted with a 2,4-dichlorobenzoyl group and an amine group.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
It is known that piperidine derivatives can influence a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride typically involves the following steps:
Piperidine Derivative Formation: : Piperidine is reacted with 2,4-dichlorobenzoyl chloride to form the piperidine derivative.
Amination: : The resulting piperidine derivative undergoes amination to introduce the amine group.
Hydrochloride Formation: : The amine group is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a corresponding amine oxide.
Reduction: : The compound can be reduced to form a piperidine derivative with fewer chlorine atoms.
Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Piperidine amine oxide.
Reduction: : Piperidine derivatives with fewer chlorine atoms.
Substitution: : Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Studied for its potential therapeutic effects in various diseases.
Industry: : Utilized in the development of new chemical products and materials.
Comparación Con Compuestos Similares
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: : Other piperidine compounds with different substituents.
Chlorobenzoyl derivatives: : Compounds with different positions or numbers of chlorine atoms on the benzene ring.
Propiedades
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-10-1-2-11(12(15)7-10)13(18)17-5-3-9(8-16)4-6-17;/h1-2,7,9H,3-6,8,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDZQBCEMBQJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)


![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)






![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)
